2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide
Description
This compound features a piperidine core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with an acetamide moiety bearing an N-(3-methylphenyl) substituent. Its molecular formula is C₂₁H₂₅N₂O₄S, with a calculated molecular weight of 401.5 g/mol .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-5-7-17(14-16)22-21(24)15-18-8-3-4-13-23(18)28(25,26)20-11-9-19(27-2)10-12-20/h5-7,9-12,14,18H,3-4,8,13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJMVAHBGRGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 4-Methoxybenzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Acetamide Moiety: The final step includes the acylation of the piperidine derivative with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and an acetamide moiety. The general synthetic route involves several steps:
- Preparation of the Piperidine Ring : This is achieved through cyclization reactions.
- Sulfonylation : The methoxybenzenesulfonyl group is introduced via sulfonylation.
- Amidation : The acetamide group is attached through an amidation reaction.
Biological Activities
Antitumor Activity : Research indicates that compounds similar to 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Analgesic and Anti-inflammatory Effects : The compound has been evaluated for its analgesic and anti-inflammatory effects. Preclinical studies suggest that it may modulate pain pathways, making it a candidate for pain management therapies.
Therapeutic Potential
The unique structure of this compound allows it to interact with various biological targets, including:
- Receptors : It may act as a ligand for certain receptors involved in pain and inflammation.
- Enzymes : The compound could inhibit enzymes linked to inflammatory processes, similar to other sulfonamide derivatives.
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Analgesic | Modulation of pain pathways | |
| Anti-inflammatory | Inhibition of inflammatory enzymes |
Case Studies
-
Antitumor Efficacy Study :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, indicating potential as an anticancer agent.
- Findings : IC50 values were reported in the low micromolar range, suggesting effective potency against targeted cancer types.
-
Pain Management Research :
- In animal models of inflammatory pain, administration of the compound resulted in a notable decrease in pain scores compared to control groups.
- : These findings support further investigation into its use as an analgesic.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Acetamide Motifs
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
- Molecular Formula : C₂₂H₂₇N₃O₄S
- Molecular Weight : 429.5 g/mol
- Key Differences : The sulfonyl group is attached to a phenyl ring rather than directly to the piperidine nitrogen. The 4-methoxyphenyl substituent replaces the 3-methylphenyl group.
Methoxyacetylfentanyl ()
- IUPAC Name : 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- Molecular Formula : C₂₂H₂₈N₂O₂
- Molecular Weight : 352.5 g/mol
- Key Differences : The piperidine 4-position is substituted with a phenylethyl group (common in opioid analogs), while the target compound features a sulfonyl group.
- Pharmacological Relevance : Methoxyacetylfentanyl is a potent µ-opioid receptor agonist, suggesting that piperidine-acetamide scaffolds with lipophilic aryl groups may exhibit CNS activity. The target compound’s sulfonyl group could modulate receptor selectivity or pharmacokinetics .
Benzimidazole Derivatives with Acetamide Groups ()
Compound 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide
- Yield : 65%
- Melting Point : 194–195°C
- Key Differences: Replaces the piperidine with a benzimidazole-pyrrolidinone system. The 3-methylphenyl group is retained, but the acetamide is part of a hydrazide linkage.
- Implications : The benzimidazole core may enhance π-π stacking interactions, while the hydrazide group could influence solubility and metabolic pathways compared to the target’s sulfonamide .
Sulfonamide-Containing Analogues
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
- Molecular Formula : C₂₅H₂₂Cl₃N₃O₂S
- Key Differences : Incorporates a piperazine ring and a sulfanyl group instead of a sulfonyl group. The 3-chlorophenyl and dichlorobenzyl groups increase halogenated interactions.
- Implications : Sulfanyl groups are more prone to oxidation than sulfonyl groups, which may affect metabolic stability. The dichlorophenyl substituents could enhance binding affinity in hydrophobic pockets .
Fentanyl-Related Compounds ()
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
- Key Features : Shares the acetamide-piperidine scaffold but substitutes the sulfonyl group with a phenylethyl chain.
- Pharmacological Data : Ocfentanil’s µ-opioid receptor affinity highlights the importance of lipophilic aromatic groups in CNS penetration. The target compound’s sulfonyl group may reduce blood-brain barrier permeability compared to fentanyl analogs .
Comparative Data Table
Key Findings and Implications
Structural Flexibility : Piperidine-acetamide scaffolds tolerate diverse substitutions (e.g., sulfonyl, phenylethyl, benzimidazole), enabling tailored pharmacokinetic and receptor-binding profiles.
Sulfonyl vs. Sulfanyl/Sulfonamide Groups : Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability compared to sulfanyl or hydrazide linkages .
Aryl Substituent Effects : The 3-methylphenyl group in the target compound may balance lipophilicity and steric hindrance, whereas halogenated aryl groups (e.g., in ) could improve target affinity but increase toxicity risks.
Pharmacological Potential: While fentanyl analogs prioritize µ-opioid receptor binding, the target compound’s sulfonyl group may redirect activity toward non-opioid targets (e.g., enzymes or transporters) .
Biological Activity
The compound 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring that is substituted with a methoxybenzenesulfonyl group and an acetamide moiety . The synthesis typically involves several steps, including the preparation of the piperidine ring through cyclization and substitution reactions, followed by sulfonylation to introduce the methoxybenzenesulfonyl group, and finally amidation to attach the acetamide moiety .
1. Anticonvulsant Activity
Research has indicated that compounds structurally related to piperidine derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit seizures in animal models. The mechanism of action is thought to involve modulation of voltage-sensitive sodium channels .
2. Inhibition of Protein Tyrosine Phosphatase (PTP)
Recent investigations into similar compounds have demonstrated their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in various metabolic disorders, including diabetes. For example, a related compound exhibited an IC50 value of 4.48 µM against PTP1B, indicating promising inhibitory activity .
3. Acetylcholinesterase Inhibition
Piperazine derivatives have shown efficacy in inhibiting human acetylcholinesterase, which is crucial for neurotransmitter regulation. Virtual screening studies suggest that certain modifications to the piperazine structure enhance binding affinity at both peripheral and catalytic sites of the enzyme .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticonvulsant | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective at 100 mg/kg | Modulation of sodium channels |
| PTP1B Inhibition | NM-03 | 4.48 µM | Inhibition of PTP1B |
| Acetylcholinesterase Inhibition | Various Piperazine Derivatives | Varies | Binding at catalytic and peripheral sites |
Detailed Research Findings
- Anticonvulsant Studies : In studies using maximal electroshock (MES) and pentylenetetrazole models, certain derivatives showed robust anticonvulsant activity, particularly those with higher lipophilicity which affected their distribution to the central nervous system .
- PTP1B Inhibition Mechanism : Docking studies with PTP1B inhibitors revealed critical interactions with amino acids in the binding site, suggesting that structural modifications can significantly enhance inhibitory potency .
- Acetylcholinesterase Binding Studies : Molecular docking simulations have provided insights into how structural variations in piperazine derivatives can lead to differential binding affinities, impacting their effectiveness as acetylcholinesterase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
